6-bromo-N-methylpyridin-2-amine

Description

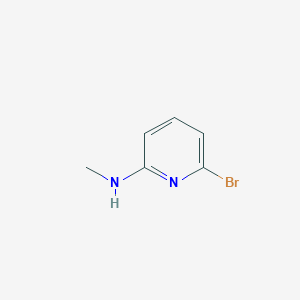

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEPZCPAEZKSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541646 | |

| Record name | 6-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89026-79-9 | |

| Record name | 6-Bromo-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-N-methylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-bromo-N-methylpyridin-2-amine: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-N-methylpyridin-2-amine, a key heterocyclic building block in modern medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors for targeted therapies.

Core Molecular Data

This compound is a substituted pyridine derivative with a bromine atom at the 6-position and a methylamino group at the 2-position. This unique arrangement of functional groups makes it a valuable synthon for the construction of complex molecular architectures.

Chemical Structure and Identifiers

The chemical structure and key identifiers of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 89026-79-9[1] |

| Molecular Formula | C₆H₇BrN₂[1] |

| Molecular Weight | 187.04 g/mol |

| SMILES | CNc1cccc(Br)n1 |

| InChI | InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) |

| Synonyms | (6-Bromopyridin-2-yl)methylamine, 2-(Methylamino)-6-bromopyridine[1] |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 62-63 °C |

| Boiling Point (Predicted) | 271.9 ± 25.0 °C |

| Density (Predicted) | 1.581 ± 0.06 g/cm³ |

| pKa (Predicted) | 3.20 ± 0.10 |

| Storage Conditions | 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct aminomethylation of 2,6-dibromopyridine. The following protocol is adapted from a procedure for the synthesis of related alkylaminopyridines.[2]

Experimental Protocol: Synthesis from 2,6-Dibromopyridine

Objective: To synthesize this compound via nucleophilic aromatic substitution of 2,6-dibromopyridine with methylamine.

Materials:

-

2,6-Dibromopyridine

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

Pressure tube

-

Solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

-

In a pressure tube, combine 2,6-dibromopyridine (1.0 eq.) and a solution of methylamine (a molar excess, e.g., 2-3 eq.).

-

Seal the pressure tube and heat the reaction mixture to a high temperature (e.g., 150-180°C) for several hours to days. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent such as ethyl acetate.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The methylamino group can participate in hydrogen bonding interactions with biological targets.

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The aminopyridine scaffold, present in this compound, is a common feature in many kinase inhibitors as it can mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region.

The general strategy for utilizing this compound in the synthesis of kinase inhibitors involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position. This newly introduced group can then be further modified to optimize binding to the target kinase.

Key Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is a powerful tool for the formation of carbon-carbon bonds.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize a 6-aryl-N-methylpyridin-2-amine derivative via a Suzuki-Miyaura coupling reaction.

Materials:

-

This compound

-

Arylboronic acid or arylboronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere with stirring for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by diluting the reaction mixture with water and an organic solvent.

-

Separate the organic layer, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: Generalized Suzuki-Miyaura coupling workflow.

Targeting Cellular Signaling Pathways

Derivatives of this compound have the potential to inhibit various protein kinases involved in critical cellular signaling pathways that are often dysregulated in diseases like cancer. One such key pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.

The MAPK pathway is a cascade of protein kinases that relays extracellular signals to the cell nucleus to regulate processes such as cell proliferation, differentiation, and survival.[3] Mutations in components of this pathway, such as RAF and MEK kinases, can lead to uncontrolled cell growth and tumor formation.

Caption: Simplified MAPK signaling pathway and potential points of inhibition.

Conclusion

This compound is a strategically important building block for the synthesis of biologically active molecules, particularly kinase inhibitors. Its well-defined structure and the reactivity of its functional groups allow for the systematic development of novel therapeutic agents. The synthetic protocols and application frameworks provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the design of next-generation targeted therapies.

References

An In-depth Technical Guide to 6-bromo-N-methylpyridin-2-amine and its Role as a Core Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-bromo-N-methylpyridin-2-amine (CAS Number: 89026-79-9), a key heterocyclic building block in medicinal chemistry. Due to the limited availability of detailed public data for this specific isomer, this guide will also draw upon information from closely related brominated aminopyridine analogs to illustrate the synthesis, properties, and applications of this important class of compounds.

Physicochemical Properties and Identification

This compound is a substituted pyridine with a molecular formula of C₆H₇BrN₂ and a molecular weight of approximately 187.04 g/mol .[1] Its structure features a pyridine ring substituted with a bromine atom at the 6-position and a methylamino group at the 2-position. This arrangement of functional groups makes it a valuable intermediate for further chemical modifications.

| Property | Value | Reference |

| CAS Number | 89026-79-9 | [1] |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | |

| Synonyms | (6-Bromopyridin-2-yl)methylamine | [1] |

Synthesis of Brominated Pyridine Scaffolds

The synthesis of brominated aminopyridines can be achieved through various routes. While a specific, detailed protocol for this compound is not widely published, general methods for the synthesis of related compounds can be adapted.

Illustrative Synthesis of a Related Compound: 2-Bromo-6-methylpyridine

A common precursor for N-methylated aminopyridines is the corresponding brominated methylpyridine. The following is a representative protocol for the synthesis of 2-bromo-6-methylpyridine from 2-amino-6-methylpyridine.[3]

Experimental Protocol:

-

Diazotization: 31 g (286.6 mmol) of 2-amino-6-picoline is added to 170 mL of 48% hydrobromic acid at room temperature. The mixture is then cooled to -10 °C.

-

Bromination: 40 mL of bromine is added dropwise over 40 minutes with continuous stirring, maintaining the temperature at -5 °C for 1.5 hours.

-

Reaction with Nitrite: A solution of 55 g (779.2 mmol) of sodium nitrite in 70 mL of water is added dropwise at -10 to -5 °C and stirred for another 1.5 hours.

-

Neutralization: A pre-cooled solution of 200 g (5 mol) of sodium hydroxide in 200 mL of water is added dropwise, ensuring the reaction temperature does not exceed 0 °C. The mixture is then allowed to slowly warm to room temperature.

-

Extraction and Purification: The product is extracted with diethyl ether. The combined organic fractions are dried with anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the product as a brown oil.[3]

This 2-bromo-6-methylpyridine can then potentially be converted to this compound through a nucleophilic substitution reaction with methylamine.

Role in Drug Discovery and Development

The brominated aminopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, while the amino group often plays a crucial role in binding to biological targets.

Application in Kinase Inhibitor Synthesis

Derivatives of brominated pyridines are extensively used in the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[4][5] The pyridine core can mimic the adenine region of ATP, binding to the hinge region of the kinase active site. The bromine atom allows for the facile introduction of various aryl or heteroaryl groups via Suzuki-Miyaura coupling, which can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[4]

While specific kinase inhibition data for this compound is not available, its isomers and related compounds are known to be key intermediates for inhibitors of targets like p38 MAP kinase and PI3K.[5][6]

Suzuki-Miyaura Cross-Coupling

A common application of brominated pyridines in drug discovery is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds with boronic acids.

Generalized Experimental Protocol (for a related aminopyridine):

-

Reaction Setup: In a reaction vessel, combine the brominated aminopyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium phosphate (2.0 eq).

-

Solvent Addition: Add a degassed mixture of a solvent such as 1,4-dioxane and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, washed, dried, and concentrated. The crude product is then purified by column chromatography.

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathways and Therapeutic Intervention

As key components of kinase inhibitors, derivatives of brominated aminopyridines can modulate various signaling pathways implicated in disease. For instance, inhibitors targeting the PI3K/Akt/mTOR pathway are crucial in cancer therapy.

The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of intervention for a kinase inhibitor derived from a brominated pyridine scaffold.

Safety and Handling

Brominated organic compounds should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable, yet under-documented, building block for chemical synthesis. By examining the chemistry of its close analogs, it is evident that this class of compounds holds significant potential for the development of novel therapeutics, particularly in the area of kinase inhibition. The strategic placement of the bromine atom and the methylamino group provides a versatile platform for generating diverse and potent biologically active molecules. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential in drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 6-bromo-N-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-N-methylpyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and optimizing its potential as a therapeutic agent. This technical guide provides a summary of the available physicochemical data for this compound and related isomers, detailed experimental protocols for key property determination, and a workflow for the physicochemical characterization of novel compounds.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively available in public literature. Therefore, this guide presents key identifiers for the target compound alongside experimental and computed data for closely related isomers to provide a comparative context. Researchers should exercise caution and verify these properties experimentally for this compound.

| Property | This compound | 6-Amino-3-bromo-2-methylpyridine (Isomer) | 4-Bromo-6-methylpyridin-2-amine (Isomer) | 2-Bromo-6-methylpyridin-3-amine (Isomer) |

| CAS Number | 89026-79-9[1] | 42753-71-9[2] | 524718-27-2[3] | 126325-53-9 |

| Molecular Formula | C6H7BrN2[1] | C6H8BrN2[2] | C6H7BrN2[3] | C6H7BrN2 |

| Molecular Weight | 187.04 g/mol | 188.05 g/mol [4] | 187.04 g/mol [3] | 187.04 |

| Melting Point | Data not available | 76.5-85.5 °C[2] | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| pKa (predicted) | Data not available | Data not available | Data not available | Data not available |

| logP (computed) | Data not available | Data not available | 1.6 (XLogP3)[3] | 1.73 (Predicted) |

| Solubility | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined by packing a small amount into a capillary tube and heating it in a calibrated apparatus.

Procedure:

-

Sample Preparation: A small amount of the dry, powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts are recorded. This range is the melting point of the compound. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure substance.

Boiling Point Determination (Microscale Method)

For small quantities of a liquid, the boiling point can be determined using a microscale technique.

Procedure:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is gently heated in a heating block or oil bath.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.

-

Boiling Point Reading: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) of an ionizable compound can be determined by monitoring changes in its UV-visible absorbance spectrum as a function of pH.[5][6][7]

Procedure:

-

Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are also prepared.[5]

-

Titration: Aliquots of the stock solution are added to each buffer solution in a 96-well plate or individual cuvettes.[5][6]

-

Spectral Measurement: The UV-visible spectrum (e.g., 230-500 nm) of the compound in each buffer is recorded using a spectrophotometer.[5]

-

Data Analysis: The absorbance at one or more wavelengths where significant changes occur is plotted against the pH of the buffer solutions. The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal, which corresponds to the inflection point of the resulting sigmoidal curve.[8][9]

Aqueous Solubility Determination (Shake-Flask Method)

The thermodynamic solubility of a compound in an aqueous buffer is a measure of its equilibrium concentration.

Procedure:

-

Equilibration: An excess amount of the solid compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

-

Shaking: The mixture is agitated in a sealed container at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS. This concentration represents the aqueous solubility of the compound.

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[10][11][12]

Procedure:

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., pH 7.4) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and shaken vigorously for a set period to allow for partitioning of the compound between the two immiscible liquids.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Concentration Analysis: The concentration of the compound in each phase (n-octanol and aqueous buffer) is determined using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the physicochemical characterization of a compound like this compound.

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Caption: Experimental workflow for logP determination using the shake-flask method.

References

- 1. 6-Amino-3-bromo-2-methylpyridine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 4-Bromo-6-methylpyridin-2-amine | C6H7BrN2 | CID 22605926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Amino-3-bromo-2-methylpyridine, 97% | Fisher Scientific [fishersci.ca]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. LogP / LogD shake-flask method [protocols.io]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

6-bromo-N-methylpyridin-2-amine molecular weight

An In-depth Technical Guide to 6-bromo-N-methylpyridin-2-amine for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of diverse biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

Quantitative data for this compound is summarized in the table below. The molecular formula is C₆H₇BrN₂. Based on this, the molecular weight is calculated to be 187.04 g/mol , which is consistent with its isomers such as 6-bromo-4-methylpyridin-2-amine and 4-bromo-6-methylpyridin-2-amine[1][2].

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | N/A |

| Molecular Weight | 187.04 g/mol | [1][2][3] |

| Monoisotopic Mass | 185.97926 Da | [1] |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | [1][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of the parent compound, 6-bromopyridin-2-amine. Below is a detailed experimental protocol adapted from established methodologies for the N-methylation of amines and related heterocyclic compounds[4][5].

N-Methylation of 6-bromopyridin-2-amine

Objective: To synthesize this compound via a selective mono-N-methylation of 6-bromopyridin-2-amine using methanol as a methylating agent, catalyzed by a Ruthenium complex.

Materials:

-

6-bromopyridin-2-amine

-

(DPEPhos)RuCl₂PPh₃ catalyst

-

Anhydrous Methanol (MeOH)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Nitrogen gas (N₂)

-

Silica gel for chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

-

Catalyst Preparation: The (DPEPhos)RuCl₂PPh₃ catalyst can be synthesized by reacting DPEPhos with RuCl₂(PPh₃)₃ in refluxing ethanol under a nitrogen atmosphere[4].

-

Reaction Setup: A 10 mL Schlenk tube equipped with a magnetic stir bar is charged with the Ru catalyst (0.5 mol%), 6-bromopyridin-2-amine (1.0 mmol, 1.0 equiv), and Cs₂CO₃ (0.5 equiv)[4].

-

Solvent Addition: Anhydrous methanol (1 mL) is added to the Schlenk tube[4].

-

Reaction Conditions: The reaction mixture is heated to 140 °C and stirred for 12 hours under a nitrogen atmosphere[4].

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The resulting residue is then purified by column chromatography on silica gel to isolate the N-methylated product, this compound[4].

Logical Workflow: From Synthesis to Application

The following diagram illustrates the logical workflow for the synthesis of this compound and its subsequent application in drug discovery, leveraging its properties as a versatile chemical building block.

Caption: Logical workflow from synthesis to drug discovery application.

Signaling Pathway Context in Drug Discovery

While there is no specific signaling pathway directly attributed to this compound itself, its derivatives are of significant interest in medicinal chemistry as versatile scaffolds for developing inhibitors of various signaling pathways implicated in diseases. Bromo-aminopyridine moieties are key components in the synthesis of kinase inhibitors, which target signaling pathways crucial for cell proliferation, differentiation, and survival[6].

The diagram below illustrates a generalized kinase signaling pathway that can be targeted by inhibitors derived from this compound.

Caption: Generalized kinase signaling pathway targeted by inhibitors.

References

- 1. 6-Bromo-4-methylpyridin-2-amine | C6H7BrN2 | CID 22176507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-6-methylpyridin-2-amine | C6H7BrN2 | CID 22605926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The Pivotal Role of Brominated Aminopyridines in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

A Deep Dive into the Synthesis, Application, and Biological Evaluation of 6-Bromo-N-methylpyridin-2-amine and Its Analogs as Potent Kinase Inhibitors

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the vast array of pyridine derivatives, brominated aminopyridines, such as this compound and its isomers, have emerged as exceptionally versatile building blocks. These compounds are instrumental in the synthesis of a multitude of biologically active molecules, demonstrating significant potential in the fields of oncology, neuroscience, and anti-inflammatory research. This technical guide provides an in-depth analysis of the synthesis, biological activity, and therapeutic applications of this important class of molecules, with a particular focus on their role in the development of targeted kinase inhibitors for cancer therapy.

Core Molecular Data

The physicochemical properties of brominated aminopyridines are fundamental to their utility in medicinal chemistry. As a representative example, the properties of the closely related and widely utilized isomer, 2-Amino-5-bromo-4-methylpyridine, are summarized below.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| CAS Number | 98198-48-2 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 148-151 °C |

| Solubility | Soluble in DMSO, methanol; slightly soluble in water[1] |

Synthesis of Brominated Aminopyridine Scaffolds

The strategic placement of amino and bromo substituents on the pyridine ring allows for a diverse range of chemical modifications, making these compounds ideal starting materials for library synthesis in drug discovery programs. A common and efficient method for the synthesis of these scaffolds is the electrophilic bromination of the corresponding aminopyridine.

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

This protocol details the synthesis of 2-Amino-5-bromo-4-methylpyridine via the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine (1.0 eq) in DMF.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, dissolve N-Bromosuccinimide (1.0 eq) in DMF.

-

Add the NBS solution dropwise to the cooled 2-Amino-4-methylpyridine solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with deionized water.

-

Further purify the crude product by washing with cold acetonitrile to remove any unreacted starting material and impurities.

-

Dry the purified product under vacuum to yield 2-Amino-5-bromo-4-methylpyridine as a pale yellow solid.

Expected Outcome: This procedure typically affords the desired product in good yield (approximately 80%) and high purity.[2][3][4]

Application in Kinase Inhibitor Development

A significant application of brominated aminopyridines in medicinal chemistry is in the development of small molecule kinase inhibitors. The bromine atom serves as a convenient handle for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl and heteroaryl moieties that can interact with the ATP-binding site of kinases.

Targeting the Polo-like Kinase 4 (PLK4) Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[5][6] Overexpression of PLK4 is observed in a variety of human cancers and is often associated with poor prognosis.[5][6] Consequently, PLK4 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[7][8]

Derivatives of brominated aminopyridines have been successfully employed to synthesize potent and selective PLK4 inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain of PLK4, thereby inhibiting its catalytic activity and disrupting the downstream signaling cascade that governs centriole duplication.[3]

Caption: The PLK4 signaling pathway and its inhibition by brominated aminopyridine-based drugs.

Biological Evaluation of Brominated Aminopyridine Derivatives

The development of effective kinase inhibitors requires rigorous biological evaluation to determine their potency, selectivity, and cellular activity. Standard in vitro assays are employed to characterize the pharmacological profile of these compounds.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions of the test compound in assay buffer to the desired concentrations.

-

Prepare a solution of the target kinase (e.g., recombinant human PLK4) in kinase buffer.

-

Prepare a solution of the kinase substrate and ATP in kinase buffer.

-

-

Kinase Reaction:

-

Add the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 30°C for 1 hour.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[9]

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., MCF-7 breast cancer cells).

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Quantitative Data Summary

The following tables summarize representative in vitro activity data for aminopyridine-based kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Aminopyridine Derivatives

| Compound | Target Kinase | IC50 (nM) |

| Compound A | PLK4 | 8 |

| Compound B | VEGFR-2 | 15 |

| Compound C | PI3Kα | 25 |

| Compound D | MET | 12 |

Data is illustrative and compiled from various sources on aminopyridine-based kinase inhibitors.

Table 2: Anti-proliferative Activity of Representative Aminopyridine Derivatives against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Compound X | MCF-7 | Breast | 1.39 |

| Compound Y | HepG2 | Liver | 2.68 |

| Compound Z | T47D | Breast | 0.078 |

Data is illustrative and compiled from various sources on aminopyridine-based anti-cancer agents.[10]

Pharmacokinetic Profile

The successful development of a drug candidate is highly dependent on its pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME). For orally administered kinase inhibitors, favorable bioavailability and a suitable half-life are crucial. Preclinical studies in animal models are essential to determine these parameters.

Table 3: Representative Pharmacokinetic Parameters of an Aminopyridine-based Kinase Inhibitor in Preclinical Species

| Species | Dosing Route | Bioavailability (%) | T½ (hours) | CL (mL/min/kg) | Vd (L/kg) |

| Mouse | Oral | 88.0 | 2.5 | 15.8 | 2.1 |

| Rat | Oral | 11.2 | 1.67 | 36.6 | 3.5 |

| Dog | Oral | 55.8 | 16.3 | 2.44 | 9.0 |

| Monkey | Oral | 72.4 | 4.0 | 13.9 | 4.2 |

Data is representative of a MET kinase inhibitor with an aminopyridine scaffold.[11]

Conclusion

This compound and its structural analogs are invaluable building blocks in medicinal chemistry. Their synthetic tractability and the ability to introduce a wide range of substituents make them ideal scaffolds for the development of targeted therapeutics. As demonstrated, their application in the design of potent kinase inhibitors, particularly against targets like PLK4, highlights their significance in the ongoing quest for more effective cancer treatments. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting and impactful area of science. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.

References

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 8. Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. researchgate.net [researchgate.net]

- 11. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

6-bromo-N-methylpyridin-2-amine: A Versatile Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-N-methylpyridin-2-amine is a key heterocyclic building block that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a pyridine core substituted with a bromine atom and a secondary N-methylamino group, offer a versatile platform for the synthesis of a wide array of complex molecules. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The N-methylamino group, on the other hand, can participate in hydrogen bonding and other non-covalent interactions, which is particularly crucial in the design of biologically active compounds that target specific protein binding sites. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility as a synthetic intermediate in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| CAS Number | 436901-65-8 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported (predicted to be a low melting solid or oil) |

| Boiling Point | Not reported |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2-amino-6-bromopyridine. The first step involves the protection of the amino group, followed by N-methylation and subsequent deprotection. A more direct approach is the N-methylation of 2-amino-6-bromopyridine.

Proposed Synthetic Route: N-methylation of 2-amino-6-bromopyridine

A plausible and efficient method for the synthesis of this compound is the direct N-methylation of 2-amino-6-bromopyridine. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-amino-6-bromopyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide (MeI)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-amino-6-bromopyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable substrate for a variety of palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures. The bromine atom at the 6-position readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the bromopyridine and various organoboron reagents. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceutically active molecules.

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 (estimated) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME | 85 | 16 | 80-90 (estimated) |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 10 | 88-98 (estimated) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of more complex substituted diaminopyridines. This reaction is particularly useful for introducing a variety of primary and secondary amines at the 6-position of the pyridine ring.

Table of Representative Buchwald-Hartwig Amination Reactions:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 80-90 (estimated) |

| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 (estimated) |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | 82-92 (estimated) |

Applications in Drug Discovery

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to functionalize the 6-position of the N-methylated aminopyridine core via cross-coupling reactions makes this compound a particularly attractive starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders.[1]

Derivatives of this compound can be designed to target the ATP-binding site of specific kinases. The aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase, while the substituent introduced at the 6-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

References

The Aminopyridine Core: A Scaffolding Success in Drug Discovery

An In-depth Technical Guide on the Discovery and History of Substituted Aminopyridines for Researchers, Scientists, and Drug Development Professionals.

The deceptively simple aminopyridine scaffold, a pyridine ring bearing one or more amino groups, has proven to be a remarkably versatile and enduring core structure in the landscape of medicinal chemistry. From its early, somewhat ignominious beginnings to its current status as a privileged fragment in a multitude of clinically significant drugs, the journey of substituted aminopyridines is a testament to the power of synthetic innovation and a deepening understanding of biological targets. This technical guide delves into the pivotal discoveries, key synthetic milestones, and the ever-expanding therapeutic applications of this important class of molecules.

A Historical Trajectory: From Chemical Curiosities to Clinical Candidates

The story of substituted aminopyridines begins over a century ago with a landmark reaction that opened the door to their systematic synthesis.

The Dawn of 2-Aminopyridines: The Chichibabin Reaction

In 1914, Russian chemist Aleksei Chichibabin reported a method for the direct amination of pyridine using sodium amide, a reaction that now bears his name.[1] This nucleophilic substitution reaction provided the first practical route to 2-aminopyridine, a fundamental building block that would later be incorporated into numerous pharmaceuticals.[2] The Chichibabin reaction, despite its often harsh conditions, was a pivotal moment in heterocyclic chemistry, enabling the exploration of a previously inaccessible chemical space.[1]

An Unlikely Beginning for 4-Aminopyridine

The journey of 4-aminopyridine (4-AP) is particularly illustrative of the serendipitous nature of drug discovery. Developed in 1963, its initial application was far from therapeutic; it was used as a bird poison.[3] Its potent effects on the nervous system, however, did not go unnoticed. In the 1970s, Bulgarian researchers, led by the pharmacologist Dimitar Paskov, began investigating its potential as a reversal agent for non-depolarizing neuromuscular blocking agents used in anesthesia.[3] This marked a crucial turning point, leading to its commercialization in Bulgaria under the trade name Pymadin.[3] Subsequent research elucidated its mechanism of action as a blocker of voltage-gated potassium channels, a discovery that would pave the way for its use in neurological disorders.[3]

The Emergence of 3-Aminopyridine

The synthesis of 3-aminopyridine was established through a different classic organic reaction: the Hofmann rearrangement of nicotinamide.[2][4] This method provided access to the 3-substituted isomer, further expanding the diversity of the aminopyridine family and enabling the exploration of its unique structure-activity relationships.

The Modern Era: Kinase Inhibitors and Beyond

The late 20th and early 21st centuries witnessed an explosion in the development of aminopyridine-based drugs, largely driven by the rise of targeted therapies, particularly in oncology. The aminopyridine core proved to be an excellent scaffold for designing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. The 2-phenylaminopyrimidine scaffold, for instance, was a key starting point in the development of the groundbreaking kinase inhibitor imatinib. The aminopyrimidine moiety's ability to form key hydrogen bonds within the ATP-binding pocket of kinases has made it a go-to fragment for medicinal chemists. This has led to the discovery and development of a wide range of kinase inhibitors targeting enzymes such as Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), and mitogen-activated protein kinases (MAPKs).[5][6]

Quantitative Insights: A Comparative Look at Bioactivity

The therapeutic potential of substituted aminopyridines is underscored by their potent and often selective interactions with various biological targets. The following tables summarize key quantitative data for representative compounds.

Table 1: Bioactivity of Aminopyridine-Based Kinase Inhibitors

| Compound Class | Target Kinase(s) | Compound Example | IC50 (nM) | Cellular IC50 (nM) | Reference(s) |

| Aminopyridine Benzamide | TYK2 | N-(3-aminopyridin-4-yl)benzamide analog | 5 | 20 | [7] |

| JAK1 | 250 | >5000 | [7] | ||

| JAK2 | 300 | >5000 | [7] | ||

| Aminopyrimidine-based | JNK1 | - | 25 | - | [1] |

| JNK2 | - | 12 | - | [1] | |

| 2-Aminopyridine-based | JAK2 | Compound 21b | 9 | - | [8] |

| 2-Aminopyridine-based | MAP4K4 | Carboxylic acid-based intermediate | High Potency | - | [9] |

| 2-Aminopyridine/pyrimidine | CDK9/HDAC1 | Compound 8e | 88.4 (CDK9), 168.9 (HDAC1) | - | [10] |

| FLT3/HDAC1/3 | Compound 9e | 30.4 (FLT3), 52.4 (HDAC1), 14.7 (HDAC3) | - | [10] |

Table 2: Pharmacokinetic Parameters of 4-Aminopyridine (Fampridine)

| Parameter | Value | Condition | Reference(s) |

| Terminal Elimination Half-life (t½) | ~6 hours | - | [3] |

| Time to Maximum Concentration (tmax) | ~1 hour | Immediate-release | [11] |

| Volume of Distribution (Vd) | 2517 +/- 363 ml/kg | Anesthetized dogs | [12] |

| Total Clearance | 21 +/- 4 ml/kg/min | Anesthetized dogs | [12] |

| Renal Excretion | ~90% as unchanged drug within 24 hours | - | [3] |

Key Experimental Methodologies

The discovery and development of substituted aminopyridines have been underpinned by a range of synthetic and biological evaluation techniques.

Synthesis Protocols

1. Chichibabin Reaction for 2-Aminopyridine Synthesis

-

Principle: Direct amination of pyridine via nucleophilic aromatic substitution.

-

Reagents: Pyridine, Sodium Amide (NaNH₂).

-

Procedure: A solution of pyridine in an inert solvent (e.g., toluene or xylene) is heated with sodium amide. The reaction mixture is then carefully quenched with water. The 2-aminopyridine product is subsequently isolated and purified.[1]

-

Note: This reaction is typically carried out under anhydrous conditions due to the high reactivity of sodium amide.

2. Hofmann Rearrangement for 3-Aminopyridine Synthesis

-

Principle: Conversion of a primary amide to a primary amine with one fewer carbon atom.

-

Reagents: Nicotinamide, Sodium Hydroxide, Bromine.

-

Procedure: Nicotinamide is treated with an aqueous solution of sodium hydroxide and bromine at elevated temperatures (around 70°C). The resulting 3-aminopyridine is then extracted and purified.[2][4]

3. Modern Multicomponent Reaction for Substituted 2-Aminopyridines

-

Principle: A one-pot reaction combining multiple starting materials to generate a complex product with high atom economy.

-

Reagents: Enaminone, malononitrile, and a primary amine.

-

Procedure: The enaminone, malononitrile, and primary amine are reacted together, often under solvent-free conditions or in a suitable solvent like ethanol. The reaction can be heated to increase the rate and yield. The product often precipitates from the reaction mixture and can be isolated by filtration.[13]

Biological Assay Protocols

1. Biochemical Kinase Inhibition Assay

-

Principle: To determine the in vitro potency of a compound against a purified kinase enzyme by measuring the inhibition of substrate phosphorylation.

-

Materials: Purified recombinant kinase, kinase-specific substrate peptide, ATP, kinase assay buffer, test compound, and a detection reagent (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, add the kinase, substrate peptide, and assay buffer.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

-

Stop the reaction and add the detection reagent to measure the amount of ADP produced (which is proportional to kinase activity).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value.[1][7]

-

2. Cellular Proliferation Assay

-

Principle: To assess the effect of a compound on the growth and viability of cancer cell lines that are dependent on the target kinase.

-

Materials: Cancer cell line, cell culture medium, test compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Seed cells in a multi-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Incubate for a defined period (e.g., 72 hours).

-

Add the cell viability reagent, which measures the amount of ATP present (an indicator of metabolically active cells).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Determine the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).[7]

-

Visualizing the Mechanism: Signaling Pathways and Workflows

The therapeutic effects of substituted aminopyridines are a direct consequence of their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions and a typical experimental workflow.

Caption: The JAK-STAT signaling pathway and its inhibition by aminopyridine-based drugs.

Caption: Mechanism of action of 4-aminopyridine in demyelinated axons.

Caption: A typical workflow for the discovery of aminopyridine-based drug candidates.

Conclusion

The history of substituted aminopyridines is a compelling narrative of chemical innovation and biological discovery. From the foundational Chichibabin reaction to the sophisticated design of targeted kinase inhibitors, this simple heterocyclic core has demonstrated remarkable adaptability. The journey from a bird repellent to a treatment for multiple sclerosis exemplifies the unpredictable yet rewarding path of pharmaceutical research. As our understanding of disease biology deepens, the aminopyridine scaffold, with its favorable physicochemical properties and synthetic tractability, is poised to remain a central and invaluable component in the medicinal chemist's toolbox for the foreseeable future.

References

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. 3-Aminopyridine - Wikipedia [en.wikipedia.org]

- 5. Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 9. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Potential Biological Activity of 6-Bromo-N-methylpyridin-2-amine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of 6-bromo-N-methylpyridin-2-amine analogs. The pyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents. This document summarizes key in vitro data for representative aminopyridine derivatives, presents detailed experimental methodologies for relevant assays, and visualizes key experimental workflows and a prominent signaling pathway associated with this class of compounds.

Introduction to Aminopyridine Scaffolds

The 2-aminopyridine moiety is a key structural feature in numerous biologically active compounds. The nitrogen atom in the pyridine ring and the exocyclic amino group can participate in crucial hydrogen bonding interactions with biological targets. The presence of a bromine atom, as in the case of this compound, offers a synthetically versatile handle for introducing a variety of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[1] This guide will focus on the potential of these analogs as both cytotoxic agents against cancer cell lines and as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in disease.[1][2]

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of a hypothetical series of 6-bromo-N-substituted-pyridin-2-amine analogs (designated BPA-1 through BPA-4) and related aminopyridine derivatives. The data is representative of typical screening results for this class of compounds and is intended for illustrative and comparative purposes.

Table 1: In Vitro Anticancer Activity of 6-Bromo-N-substituted-pyridin-2-amine Analogs

| Compound ID | N-Substituent | MCF-7 (Breast Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |

| BPA-1 | Methyl | 8.5 | 11.2 | 9.8 |

| BPA-2 | Ethyl | 6.2 | 8.9 | 7.1 |

| BPA-3 | Phenyl | 2.5 | 4.1 | 3.3 |

| BPA-4 | 4-Fluorophenyl | 1.8 | 3.5 | 2.9 |

| Doxorubicin (Ref.) | - | 0.9 | 1.2 | 1.1 |

IC₅₀ values are hypothetical and based on typical results for novel pyridine derivatives to illustrate structure-activity relationships.

Table 2: Kinase Inhibitory Activity of Representative Aminopyridine Analogs

| Kinase Target | Scaffold/Derivative | IC₅₀ (nM) |

| VEGFR-2 | 6-Bromopyridin-3-amine derivative | 15 |

| JNK1 | Aminopyrimidine-based | 25 |

| p38α | Biphenyl amide of an aminopyridine | 11 |

| TAK1 | Imidazopyridine derivative | 27 |

Data compiled from various sources on aminopyridine-based kinase inhibitors to show the potential targets for this class of compounds.[1]

Table 3: Antimicrobial Activity of Representative 2-Aminopyridine Derivatives

| Compound Series | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 2-Aminopyridine Derivatives | S. aureus | 0.039 |

| 2-Aminopyridine Derivatives | B. subtilis | 0.039 |

| Thienopyridine Derivatives | E. coli | >128 |

| Pyridine Hybrids | C. albicans | 8 |

MIC values are drawn from studies on various 2-aminopyridine derivatives to indicate the potential antimicrobial activity.[3]

Detailed Experimental Protocols

Reproducibility and standardization are paramount for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of novel this compound analogs.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[4][5][6]

Materials:

-

96-well microtiter plates

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of remaining ATP. This method can be adapted for various kinases, such as VEGFR-2.[2][8][9]

Materials:

-

Recombinant kinase (e.g., VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP

-

Test compounds (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO for the vehicle control.

-

Kinase/Substrate Addition: Add 2 µL of a 2X kinase/substrate solution prepared in the assay buffer.

-

Initiate Kinase Reaction: Add 2 µL of a 2X ATP solution (at a concentration typically near the Kₘ for the specific kinase) to each well to initiate the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Deplete ATP: Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

Conclusion

The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents. The synthetic tractability of the 6-bromo position allows for the generation of diverse chemical libraries, and the 2-aminopyridine core is a known pharmacophore for targeting key biological molecules like protein kinases. The data and protocols presented in this guide provide a foundational framework for researchers to design, synthesize, and evaluate novel analogs with potential applications in oncology and infectious diseases. Future work should focus on systematic SAR studies to optimize potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. atcc.org [atcc.org]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic and Synthetic Profile of 6-bromo-N-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-N-methylpyridin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this document presents a detailed analysis of its immediate precursor, 2-amino-6-bromopyridine, and provides predicted spectroscopic data for the target molecule based on established chemical principles. This guide also outlines a plausible synthetic route for the N-methylation of the precursor and details the necessary experimental protocols for its synthesis and spectroscopic characterization.

Spectroscopic Data of 2-amino-6-bromopyridine (Precursor)

A thorough understanding of the spectroscopic characteristics of the starting material is crucial for monitoring the progress of the synthetic modification and for the accurate interpretation of the product's data.

Table 1: Spectroscopic Data for 2-amino-6-bromopyridine

| Parameter | ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (Predicted) | IR (cm⁻¹) | Mass Spectrometry (MS) |

| Data | δ 7.28 (t, J=7.8 Hz, 1H), 6.61 (d, J=7.6 Hz, 1H), 6.45 (s, 2H, -NH₂), 6.39 (d, J=8.0 Hz, 1H) | δ 159.9 (C-2), 141.2 (C-6), 140.1 (C-4), 110.3 (C-5), 106.9 (C-3) | 3450-3300 (N-H stretch), 1640 (N-H bend), 1580, 1450 (aromatic C=C stretch), 780 (C-Br stretch) | m/z 173/175 ([M]⁺, bromine isotope pattern) |

Predicted Spectroscopic Data for this compound

The following data are predicted based on the analysis of the precursor and known effects of N-methylation on the spectra of aminopyridines.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted ¹H NMR (CDCl₃, 400 MHz) | Predicted ¹³C NMR (CDCl₃, 100 MHz) | Predicted IR (cm⁻¹) | Predicted Mass Spectrometry (MS) |

| Data | δ 7.35 (t, J=7.9 Hz, 1H), 6.70 (d, J=7.5 Hz, 1H), 6.50 (d, J=8.3 Hz, 1H), 5.1 (br s, 1H, -NH), 3.05 (d, J=5.1 Hz, 3H, -CH₃) | δ 158.5 (C-2), 141.0 (C-6), 140.5 (C-4), 112.0 (C-5), 108.0 (C-3), 29.5 (-CH₃) | 3400-3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950 (aliphatic C-H stretch), 1600, 1470 (aromatic C=C stretch), 780 (C-Br stretch) | m/z 187/189 ([M]⁺, bromine isotope pattern) |

Synthesis and Experimental Protocols

This section details a proposed synthetic pathway for the preparation of this compound from 2-amino-6-bromopyridine and provides generalized protocols for acquiring the necessary spectroscopic data.

Synthetic Pathway: N-Methylation of 2-amino-6-bromopyridine

A common and effective method for the N-methylation of primary aromatic amines is through reductive amination or direct alkylation. A plausible route involves the reaction of 2-amino-6-bromopyridine with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a suitable base.

Experimental Protocol for N-Methylation

-

Reaction Setup : To a solution of 2-amino-6-bromopyridine (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile) is added a base (e.g., NaH or K₂CO₃, 1.2 eq) at 0 °C under an inert atmosphere.

-

Addition of Methylating Agent : Methyl iodide (1.1 eq) is added dropwise to the suspension.

-

Reaction : The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification : The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are to be used.

-

Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation : Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Data Acquisition : Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis : Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol for Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Analysis : Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of a target compound in a research and development setting.